[Nitroso(pyridin-3-yl)amino]acetic acid
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Overview
Description
[Nitroso(pyridin-3-yl)amino]acetic acid is an organic compound with the molecular formula C7H7N3O3 It is a derivative of pyridine and contains both nitroso and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Nitroso(pyridin-3-yl)amino]acetic acid typically involves the nitrosation of pyridine derivatives. One common method is the direct nitrosation of pyridine-3-ylamine using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[Nitroso(pyridin-3-yl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitroso group typically yields nitro compounds, while reduction yields amino compounds.
Scientific Research Applications
[Nitroso(pyridin-3-yl)amino]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [Nitroso(pyridin-3-yl)amino]acetic acid involves its interaction with molecular targets in biological systems. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Nitrosobenzene: Similar in structure but lacks the pyridine ring.
Pyridinecarboxylic acids: These compounds share the pyridine ring but differ in functional groups.
Pyrazolo[3,4-b]pyridines: These compounds have a similar heterocyclic structure and are studied for their biological activities.
Uniqueness
[Nitroso(pyridin-3-yl)amino]acetic acid is unique due to the presence of both nitroso and amino groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various fields of research.
Properties
CAS No. |
6642-42-8 |
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Molecular Formula |
C7H7N3O3 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
2-[nitroso(pyridin-3-yl)amino]acetic acid |
InChI |
InChI=1S/C7H7N3O3/c11-7(12)5-10(9-13)6-2-1-3-8-4-6/h1-4H,5H2,(H,11,12) |
InChI Key |
KNKVBTVFNCPNEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N(CC(=O)O)N=O |
Origin of Product |
United States |
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